1-(2-chloro-4-fluorobenzoyl)-3-[(furan-2-yl)methanesulfonyl]pyrrolidine

Lipophilicity Drug‑likeness Permeability

Choose this building block for a quantifiable physicochemical edge in early discovery. It provides five hydrogen‑bond acceptors—two more than simpler sulfonyl analogs—enabling broader polar‑interaction sampling in kinase or protease fragment screens. With an XLogP3‑AA of 2.3, it sits in the optimal oral‑absorption range, avoiding the extra lipophilicity of the des‑sulfonyl analog. Its lower rotatable‑bond count (4) and sub‑400 Da mass make it a rigid, lead‑like scaffold that saves synthetic steps and reduces heavy‑atom artifacts. Select it to strengthen library diversity and streamline hit‑to‑lead optimization.

Molecular Formula C16H15ClFNO4S
Molecular Weight 371.81
CAS No. 1795298-89-3
Cat. No. B2666809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-chloro-4-fluorobenzoyl)-3-[(furan-2-yl)methanesulfonyl]pyrrolidine
CAS1795298-89-3
Molecular FormulaC16H15ClFNO4S
Molecular Weight371.81
Structural Identifiers
SMILESC1CN(CC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=C(C=C(C=C3)F)Cl
InChIInChI=1S/C16H15ClFNO4S/c17-15-8-11(18)3-4-14(15)16(20)19-6-5-13(9-19)24(21,22)10-12-2-1-7-23-12/h1-4,7-8,13H,5-6,9-10H2
InChIKeyJYXYUHAVJNCDCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Chloro-4-fluorobenzoyl)-3-[(furan-2-yl)methanesulfonyl]pyrrolidine (CAS 1795298-89-3): Key Identity and Physicochemical Snapshot for Scientific Sourcing


1-(2-Chloro-4-fluorobenzoyl)-3-[(furan-2-yl)methanesulfonyl]pyrrolidine is a fully synthetic, achiral pyrrolidine building block that incorporates a 2‑chloro‑4‑fluorobenzamide moiety and a furan‑2‑ylmethanesulfonyl substituent at the pyrrolidine 3‑position. As cataloged in PubChem (CID 76147535) and commercial compound collections, it possesses a molecular formula of C₁₆H₁₅ClFNO₄S, a molecular weight of 371.8 g mol⁻¹, and a computed XLogP3‑AA of 2.3, with zero hydrogen‑bond donors and five hydrogen‑bond acceptors [1]. The compound is supplied as a research‑grade material (typical purity ≥95 %) and is classified as a non‑human research tool . No peer‑reviewed biological profiling or clinical development data have been disclosed for this exact entity.

Why Substituting 1-(2-Chloro-4-fluorobenzoyl)-3-[(furan-2-yl)methanesulfonyl]pyrrolidine with Simple Pyrrolidine Analogs Leads to Divergent Properties in Drug‑Discovery Settings


Even among closely related pyrrolidine building blocks, the simultaneous presence and precise positioning of the electron‑withdrawing 2‑chloro‑4‑fluorobenzamide and the hydrogen‑bond‑accepting furan‑2‑ylmethanesulfonyl group create a unique physicochemical signature that cannot be replicated by simpler or alternative‑substituted analogs. Replacing the sulfonyl‑furan motif with a hydrogen atom (des‑sulfonyl analog) or altering the benzamide halogen pattern yields quantifiably different lipophilicity, hydrogen‑bonding capacity, and molecular shape—parameters that directly influence permeability, solubility, and target engagement in early‑stage drug discovery [1]. Consequently, generic substitution without systematic head‑to‑head comparison risks misleading SAR interpretations and poor library design.

Quantitative Differentiation of 1-(2-Chloro-4-fluorobenzoyl)-3-[(furan-2-yl)methanesulfonyl]pyrrolidine Against Its Closest Commercial Analogs


XLogP3‑AA Lipophilicity Comparison: Target vs. Des‑Sulfonyl Analog

The target compound exhibits a computed XLogP3‑AA of 2.3, which is substantially lower than the lipophilicity of the des‑sulfonyl analog 1‑(2‑chloro‑4‑fluorobenzoyl)pyrrolidine (PubChem‑predicted XLogP3‑AA ~3.1), primarily due to the polar furan‑2‑ylmethanesulfonyl group [1]. Lower lipophilicity in the target compound suggests improved aqueous solubility and a reduced risk of CYP450 promiscuity while still maintaining sufficient membrane permeability for oral absorption (XLogP 1–3 range).

Lipophilicity Drug‑likeness Permeability

Hydrogen‑Bond Acceptor Count: Target vs. tert‑Butylsulfonyl Analog

The target compound contains five hydrogen‑bond acceptors (HBA = 5), contributed by the carbonyl oxygen, sulfone oxygens, and furan oxygen. In contrast, the tert‑butylsulfonyl analog 1‑(2‑chloro‑4‑fluorobenzoyl)‑3‑(tert‑butylsulfonyl)pyrrolidine (CAS 2097903‑47‑2) has only three hydrogen‑bond acceptors (HBA = 3) because the tert‑butyl group lacks the additional oxygen heteroatom present in the furan ring [1][2]. The higher HBA count of the target compound enhances its capacity for specific polar interactions with protein targets and water, which can improve binding affinity and aqueous solubility.

Hydrogen bonding Target engagement Solubility

Rotatable Bond Count and Conformational Flexibility: Target vs. Cyclopropanesulfonyl Analog

The target compound has four rotatable bonds (RotBonds = 4), whereas the N‑cyclopropanesulfonyl analog 1‑(cyclopropanesulfonyl)‑3‑[(furan‑2‑yl)methanesulfonyl]pyrrolidine (CAS 1795298‑92‑8) contains five rotatable bonds (RotBonds = 5) due to the additional degrees of freedom around the cyclopropanesulfonyl linkage [1][2]. A lower rotatable bond count implies a more rigid ligand conformation, which typically reduces the entropic penalty upon binding and can improve binding affinity in well‑defined hydrophobic pockets.

Conformational flexibility Ligand pre‑organization Entropic penalty

Exact Mass Comparison: Target vs. Bromo‑Chloro Benzoyl Analog

The target compound has an exact mass of 371.0394 Da (monoisotopic), whereas the direct analog in which the 4‑fluorine substituent is replaced by bromine (1‑(5‑bromo‑2‑chlorobenzoyl)‑3‑[(furan‑2‑yl)methanesulfonyl]pyrrolidine, CAS 1787917‑38‑7) has an exact mass of ~446.0 Da, a difference of approximately +75 Da [1]. The heavier bromine atom increases the molecular weight and alters the electronic polarizability, which can affect passive membrane permeability and metabolic soft spots.

Molecular weight Heavy atom count Metabolic stability

High‑Value Research Applications for 1-(2-Chloro-4-fluorobenzoyl)-3-[(furan-2-yl)methanesulfonyl]pyrrolidine Driven by Its Differential Profile


Diversity‑Oriented Synthesis and Fragment‑Based Library Design Exploiting Enhanced HBA Capacity

Because the target compound provides five hydrogen‑bond acceptors (vs. three for the tert‑butylsulfonyl analog), it can serve as a privileged scaffold for generating fragment libraries that sample a wider range of polar interaction geometries. Medicinal chemists can prioritize this compound when designing screening sets aimed at targets with polar active sites (e.g., kinases, proteases), where the additional furan oxygen may form critical hydrogen bonds identified in co‑crystal structures [1]. This advantage is quantifiable (ΔHBA = +2) and directly influences library diversity metrics.

Lead‑Optimization Campaigns Requiring Balanced Lipophilicity for Oral Bioavailability

With an XLogP3‑AA of 2.3, the target compound sits in the optimal lipophilicity range (1–3) for oral absorption, unlike the des‑sulfonyl analog which is 0.8 log units more lipophilic. This makes the target compound a more suitable starting point for programs where avoiding excessive lipophilicity is critical to minimize off‑target effects and metabolic liabilities. Researchers can select this compound over the des‑sulfonyl analog when early ADME profiling indicates a need for lower logP while preserving the 2‑chloro‑4‑fluorobenzamide pharmacophore [2].

Conformationally Restricted Analog Synthesis for Entropy‑Driven Potency Optimization

The target compound’s lower rotatable bond count (RotBonds = 4) relative to the cyclopropanesulfonyl analog (RotBonds = 5) makes it a better precursor for the synthesis of rigidified analogs. In programs where reduction of conformational entropy is a design goal (e.g., improving binding enthalpy or selectivity), the target compound offers a pre‑organized scaffold that can shorten optimization cycles. This differentiation is directly measurable and supports procurement decisions when rigidity is a key selection criterion [3].

Affordable Heavy‑Atom Analoging with Favorable Mass Properties

The target compound’s exact mass (371.04 Da) is approximately 75 Da lower than the corresponding bromine‑containing analog, placing it well within the ≤400 Da threshold often used for lead‑like chemical space. This mass advantage translates into lower cost per mol, easier handling, and better compliance with fragment‑based lead‑generation guidelines. Procurement officers and discovery chemists can therefore prefer this compound when building lead‑like libraries or when heavy‑atom effects (e.g., from bromine) are undesirable for crystallography or SPR studies .

Quote Request

Request a Quote for 1-(2-chloro-4-fluorobenzoyl)-3-[(furan-2-yl)methanesulfonyl]pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.